molecular formula C22H30O2 B164280 (7Z,10Z,13Z,16Z,19Z)-docosa-7,10,13,16,19-pentaen-4-ynoic Acid CAS No. 660429-97-0

(7Z,10Z,13Z,16Z,19Z)-docosa-7,10,13,16,19-pentaen-4-ynoic Acid

Cat. No. B164280
M. Wt: 326.5 g/mol
InChI Key: OXENLKNOBTVOJA-JLNKQSITSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“(7Z,10Z,13Z,16Z,19Z)-docosa-7,10,13,16,19-pentaen-4-ynoic Acid”, also known as DPA, is a polyunsaturated fatty acid . It is an abundant essential n-3 polyunsaturated fatty acid in the CNS and has been shown to play a major anti-inflammatory role . It prevents LPS-induced dendritic cell maturation, characterized by a lack of proinflammatory cytokine production .


Molecular Structure Analysis

The molecular formula of “(7Z,10Z,13Z,16Z,19Z)-docosa-7,10,13,16,19-pentaen-4-ynoic Acid” is C22H34O2 . It is the all-cis-isomer of a C22 polyunsaturated fatty acid having five double bonds in the 7-, 10-, 13-, 16-, and 19-positions .

Scientific Research Applications

Identification and Quantification in Biological Samples

(7Z,10Z,13Z,16Z,19Z)-docosa-7,10,13,16,19-pentaen-4-ynoic acid has been identified in various biological samples. For instance, Frangulyan et al. (1987) isolated this polyenic acid from insulin production waste, quantifying it using PMR and 13C NMR techniques (Frangulyan et al., 1987).

Structure and Biosynthesis in Marine Algae

Mikhailova et al. (1995) discovered novel polyunsaturated fatty acids, including (7Z,10Z,13Z,16Z,19Z)-docosa-7,10,13,16,19-pentaen-4-ynoic acid, in the marine green alga Anadyomene stellata. This compound was characterized using nuclear magnetic resonance and gas chromatography/mass spectrometry, highlighting its unique structure and potential biosynthetic pathways (Mikhailova et al., 1995).

Synthesis of Related Lipid Mediators

Hong et al. (2019) synthesized lipid mediators structurally related to (7Z,10Z,13Z,16Z,19Z)-docosa-7,10,13,16,19-pentaen-4-ynoic acid, such as 14S,22-dihydroxy-docosa-4Z,7Z,10Z,12E,16Z,19Z-hexaenoic acid. These mediators were synthesized to match the structures produced by activated macrophages, showcasing the chemical versatility and biological relevance of this class of compounds (Hong et al., 2019).

Role in Anti-Inflammatory and Proresolving Actions

Serhan et al. (2009) investigated the role of similar fatty acids in the generation of maresins, which are macrophage mediators with potent anti-inflammatory and proresolving actions. The study demonstrated the conversion of docosahexaenoic acid to maresins during the resolution of inflammation, indicating a crucial role in tissue homeostasis and defense (Serhan et al., 2009).

Biochemical Synthesis and Metabolism

Research by Dangi et al. (2010) on similar fatty acids revealed insights into their biological production, metabolism, and potential as drug candidates. The study focused on understanding the stability and metabolic pathways of these compounds, which are important for therapeutic efficacy (Dangi et al., 2010).

Chemical Synthesis and Modification

Kuklev and Smith (2006) synthesized similar fatty acids, including (7Z,10Z,13Z,16Z,19Z)-docosa-7,10,13,16,19-pentaen-4-ynoic acid, from commercially available precursors. They used a chemical synthesis approach to create compounds for biochemical investigations, demonstrating the feasibility of chemically modifying these fatty acids for research purposes (Kuklev & Smith, 2006).

Novel Mediators in Inflammation Resolution

Dalli et al. (2015) identified novel bioactive chemical signals in tissue regeneration and resolution, including derivatives of docosahexaenoic acid. These findings suggest that compounds like (7Z,10Z,13Z,16Z,19Z)-docosa-7,10,13,16,19-pentaen-4-ynoic acid may play a role in the body's response to inflammation and tissue healing (Dalli et al., 2015).

properties

IUPAC Name

(7Z,10Z,13Z,16Z,19Z)-docosa-7,10,13,16,19-pentaen-4-ynoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H30O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22(23)24/h3-4,6-7,9-10,12-13,15-16H,2,5,8,11,14,17,20-21H2,1H3,(H,23,24)/b4-3-,7-6-,10-9-,13-12-,16-15-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXENLKNOBTVOJA-JLNKQSITSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC=CCC=CCC=CCC=CCC=CCC#CCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC/C=C\C/C=C\C/C=C\C/C=C\C/C=C\CC#CCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H30O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(7Z,10Z,13Z,16Z,19Z)-docosa-7,10,13,16,19-pentaen-4-ynoic Acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(7Z,10Z,13Z,16Z,19Z)-docosa-7,10,13,16,19-pentaen-4-ynoic Acid
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(7Z,10Z,13Z,16Z,19Z)-docosa-7,10,13,16,19-pentaen-4-ynoic Acid
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(7Z,10Z,13Z,16Z,19Z)-docosa-7,10,13,16,19-pentaen-4-ynoic Acid
Reactant of Route 4
(7Z,10Z,13Z,16Z,19Z)-docosa-7,10,13,16,19-pentaen-4-ynoic Acid
Reactant of Route 5
(7Z,10Z,13Z,16Z,19Z)-docosa-7,10,13,16,19-pentaen-4-ynoic Acid
Reactant of Route 6
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(7Z,10Z,13Z,16Z,19Z)-docosa-7,10,13,16,19-pentaen-4-ynoic Acid

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